

# A Comparative Meta-Analysis of Cardiovascular Outcomes with Saxagliptin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Saxagliptin Hydrate*

Cat. No.: *B612269*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cardiovascular outcomes associated with saxagliptin treatment, drawing upon data from major clinical trials and subsequent meta-analyses. The focus is to present an objective overview supported by experimental data to inform research and drug development in the field of type 2 diabetes management.

## Overview of Saxagliptin and Cardiovascular Risk

Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.<sup>[1][2][3]</sup> Following regulatory guidance requiring cardiovascular safety assessment for new antidiabetic drugs, a dedicated cardiovascular outcomes trial (CVOT), the Saxagliptin Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53 (SAVOR-TIMI 53) trial, was conducted.<sup>[1][2][4][5]</sup>

While initial retrospective meta-analyses of phase II and III trials suggested a potential for reduced cardiovascular risk with saxagliptin, the SAVOR-TIMI 53 trial provided more definitive insights.<sup>[1][2][3]</sup> The trial and subsequent meta-analyses have largely established the cardiovascular safety of saxagliptin concerning major adverse cardiovascular events (MACE), but have also raised concerns regarding the risk of hospitalization for heart failure.<sup>[4][5][6][7]</sup>

## Comparative Data from Meta-Analyses

The following tables summarize the quantitative data from key meta-analyses comparing the cardiovascular outcomes of saxagliptin and other DPP-4 inhibitors.

Table 1: Meta-Analysis of Major Adverse Cardiovascular Events (MACE) with DPP-4 Inhibitors

| Outcome                                                         | DPP-4 Inhibitors vs. Placebo/Control                   | Saxagliptin-Specific Findings                                                                       | Reference        |
|-----------------------------------------------------------------|--------------------------------------------------------|-----------------------------------------------------------------------------------------------------|------------------|
| Primary MACE                                                    |                                                        | No increased risk of MACE.[6][10]                                                                   |                  |
| Composite (Cardiovascular Death, Myocardial Infarction, Stroke) | Neutral effect observed across the class.[4][8][9]     | In a pooled analysis of 20 trials, the Incidence Rate Ratio (IRR) was 0.74 (95% CI, 0.45–1.25).[10] | [4][6][8][9][10] |
| Cardiovascular Death                                            | No significant difference compared to placebo.[11][12] | No significant increase or decrease. [6]                                                            | [6][11][12]      |
| Myocardial Infarction (Fatal and Non-fatal)                     | No significant difference compared to placebo.[11][12] | No significant increase or decrease. [6]                                                            | [6][11][12]      |
| Stroke (Fatal and Non-fatal)                                    | No significant difference compared to placebo.[11][12] | No significant increase or decrease. [6]                                                            | [6][11][12]      |

Table 2: Meta-Analysis of Heart Failure Outcomes with DPP-4 Inhibitors

| Outcome                                | DPP-4 Inhibitors vs. Placebo/Control                                                                                     | Saxagliptin-Specific Findings                                                                                                                                                                                                                       | Reference         |
|----------------------------------------|--------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------|
| Hospitalization for Heart Failure      | Meta-analyses suggest a potential class-wide increased risk, largely driven by the SAVOR-TIMI 53 trial results.[4][13]   | The SAVOR-TIMI 53 trial showed a statistically significant 27% increased risk (HR 1.27; 95% CI, 1.07–1.51).[4][5][6][14] A meta-analysis focusing on saxagliptin showed an elevated risk of new heart failure onset (RR 1.20; 95% CI 1.01–1.41).[4] | [4][5][6][13][14] |
| Comparison with other DPP-4 Inhibitors | Sitagliptin (TECOS trial) and alogliptin (EXAMINE trial) showed neutral effects on hospitalization for heart failure.[4] | The increased risk for heart failure appears to be more pronounced with saxagliptin compared to other DPP-4 inhibitors like sitagliptin and linagliptin.[4][7]                                                                                      | [4][7]            |

## Experimental Protocols: The SAVOR-TIMI 53 Trial

The cornerstone of saxagliptin's cardiovascular safety profile is the SAVOR-TIMI 53 trial. Understanding its methodology is crucial for interpreting the results.

Objective: To evaluate the long-term cardiovascular efficacy and safety of saxagliptin in patients with type 2 diabetes at high risk for cardiovascular events.[5][14]

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[14][15]

Patient Population: 16,492 patients with type 2 diabetes who had a history of, or were at risk for, cardiovascular events.[\[5\]](#)[\[6\]](#) Patients were stratified by baseline renal function and cardiovascular disease status.[\[15\]](#)

Intervention: Patients were randomly assigned to receive either saxagliptin (5 mg daily, or 2.5 mg for patients with an estimated glomerular filtration rate [eGFR] of  $\leq 50$  mL/min) or a matching placebo, in addition to their standard medical care.[\[14\]](#)

Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal ischemic stroke (MACE).[\[6\]](#)

Secondary Endpoint: A composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, coronary revascularization, or heart failure.[\[6\]](#)

Statistical Analysis: The primary analysis was a time-to-event analysis, with the primary goal of establishing non-inferiority of saxagliptin to placebo for the primary MACE endpoint, with a pre-specified margin of 1.3 for the hazard ratio. Superiority was also tested.[\[6\]](#)

## Visualizing the Evidence

To better understand the workflow of a meta-analysis and the key findings related to saxagliptin, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for conducting a meta-analysis of clinical trials.

HR: 1.00 (0.89-1.12)  
Neutral Effect



[Click to download full resolution via product page](#)

Caption: Key cardiovascular outcomes from the SAVOR-TIMI 53 trial.

## Conclusion

Meta-analyses of cardiovascular outcomes for saxagliptin, primarily informed by the SAVOR-TIMI 53 trial, indicate that while the drug does not increase the risk of major adverse cardiovascular events, it is associated with a heightened risk of hospitalization for heart failure.<sup>[4][5][6]</sup> This finding is particularly relevant for patients with pre-existing heart failure, chronic kidney disease, or elevated levels of natriuretic peptides.<sup>[4][5][7][14]</sup> In contrast, other DPP-4 inhibitors such as sitagliptin and linagliptin have not shown a similar risk for heart failure.<sup>[4][7]</sup> These findings underscore the importance of considering individual patient characteristics when selecting an appropriate antihyperglycemic agent and highlight the need for continued research into the differential cardiovascular effects of drugs within the same class.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Saxagliptin for the treatment of type 2 diabetes mellitus: assessing cardiovascular data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Cardiovascular risk with DPP-4 inhibitors: latest evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bjd-abcd.com [bjd-abcd.com]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. View of Series: Cardiovascular outcome trials for diabetes drugs Saxagliptin and SAVOR-TIMI 53 | British Journal of Diabetes [bjd-abcd.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Meta-analysis reassuring about cardiovascular safety DPP-4 inhibitors - - PACE-CME [pace-cme.org]
- 10. Assessment of the cardiovascular safety of saxagliptin in patients with type 2 diabetes mellitus: pooled analysis of 20 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiovascular efficacy and safety of dipeptidyl peptidase-4 inhibitors: A meta-analysis of cardiovascular outcome trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiovascular efficacy and safety of dipeptidyl peptidase-4 inhibitors: A meta-analysis of cardiovascular outcome trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cmajopen.ca [cmajopen.ca]
- 14. ahajournals.org [ahajournals.org]
- 15. diabetesjournals.org [diabetesjournals.org]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Cardiovascular Outcomes with Saxagliptin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612269#meta-analysis-of-cardiovascular-outcomes-of-saxagliptin-treatment>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)